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Introduction: Tomato pomace, the primary byproduct of tomato processing, consists mainly of

skins, pulp, and seeds. This waste stream is a rich source of lycopene, a potent carotenoid

antioxidant renowned for its potential health benefits, including reducing the risk of certain

chronic diseases.[1] The valorization of tomato pomace through efficient lycopene extraction

presents a sustainable approach to producing high-value nutraceuticals and active

pharmaceutical ingredients. This document provides detailed application notes and

comparative protocols for various lycopene extraction techniques from tomato pomace.

Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as

desired yield, purity, operational cost, and environmental impact. Below is a summary of

quantitative data from various studies on prominent extraction techniques.

Table 1: Comparison of Lycopene Extraction Methods from Tomato Pomace
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Extraction

Method
Solvent/System Key Parameters

Lycopene

Yield/Recovery
Reference

Solvent

Extraction (SE)

Acetone:Ethyl

Acetate (1:1)

Temp: 40°C;

Time: 5 h; Ratio:

1:30 (w/v)

611.105 mg/100

g
[2][3]

Hexane:Acetone

(1:1)
- 20.05 mg/100 g [1]

n-Hexane -
608.94 mg/kg

(60.89 mg/100g)
[4]

Supercritical

Fluid (CO₂)

(SFE)

Supercritical CO₂

Temp: 60°C;

Pressure: 40

MPa; Particle

Size: 0.30 mm

32.52 g/100g dry

material*
[5]

Supercritical CO₂

Temp: 80°C;

Pressure: 4000

psi; CO₂ Flow: 8

mL/min

82.50% recovery [6]

Supercritical CO₂

Temp: 57°C;

Pressure: 40

MPa; Time: 1.8 h

28.64 mg/100 g

(93% recovery)
[4]

Ultrasound-

Assisted (UAE)

Hexane:Acetone:

Ethanol (2:1:1)

Power: 90W;

Time: 30 min;

Ratio: 35:1 (v/w)

Max. yield

achieved under

these conditions

[7][8]

Ethanol

Temp: 65°C;

Time: 20 min;

Ratio: 72 mL/g;

Amplitude: 65%

1536 µg/g (153.6

mg/100g)
[9]

Microwave-

Assisted (MAE)
Ethyl Acetate

Power: 400W;

Time: 1 min;

Ratio: 1:20 (w/v)

13.59 mg/100 g [10][11]

n-Hexane Power: 324W;

Time: 8.6 min;

27.25 mg/100 g [12]
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Ratio: 1:20 (w/v)

Enzyme-Assisted

(EAE)

Pectinase/Cellula

se Pre-treatment

followed by

Hexane

Extraction

Temp: 30°C;

Time: 3.18 h;

Enzyme Load:

0.16 kg/kg

8 to 18-fold

increase in

recovery vs.

untreated

[13][14]

*Note: This reported yield is exceptionally high compared to other literature and may refer to

the concentration in the final oleoresin extract rather than the yield from the initial dry pomace.

Experimental Workflows & Protocols
This section provides detailed protocols for the primary methods of lycopene extraction.

Conventional Solvent Extraction (SE)
Solvent extraction is a well-established and highly efficient method for recovering non-polar

carotenoids like lycopene, with reported recovery rates of up to 96%.[2][3][15]
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Sample Preparation

Extraction

Product Recovery

Tomato Pomace

Drying
(e.g., Freeze-drying)

Grinding & Sieving
(e.g., 0.5 mm)

Mix Pomace with Solvent
(e.g., Acetone:Ethyl Acetate 1:1)

Ratio 1:30 w/v

Agitate at Controlled Temp
(e.g., 40°C for 5h)

Filtration
(e.g., Whatman No. 1)

Solvent Evaporation
(Rotary Evaporator)

Lycopene-Rich Oleoresin
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Sample Preparation
SFE Process

Separation & Recovery

Dried & Ground
Tomato Pomace
(e.g., 0.30 mm)

Load Pomace into
Extraction Vessel

Pass SC-CO₂ through
Pomace Bed

Pump Liquid CO₂

Pressurize & Heat CO₂

to Supercritical State
(e.g., 40 MPa, 60°C)

Depressurize Extract
in Separator

Precipitated Lycopene
Oleoresin Recycle Gaseous CO₂

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Ultrasonic Extraction

Product Recovery

Dried & Ground
Tomato Pomace

Suspend Pomace in Solvent
(e.g., Ethanol)

Ratio 35:1 to 72:1

Insert Ultrasonic Probe
or place in Ultrasonic Bath

Apply Ultrasonic Power
(e.g., 90W for 30 min)
Control Temperature

Centrifugation / Filtration

Solvent Evaporation
(Rotary Evaporator)

Lycopene-Rich Oleoresin
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Sample Preparation

Enzymatic Pre-treatment

Solvent Extraction

Dried & Ground
Tomato Pomace

Resuspend Pomace
in Buffer (pH 5)

Add Enzymes
(Pectinase/Cellulase)

Incubate with Agitation
(e.g., 30-45°C for 3-4h)

Deactivate Enzymes
(Heat to 90°C)

Perform Solvent Extraction
on Pre-treated Pomace

(e.g., using Hexane)

Separate & Evaporate Solvent

Lycopene-Rich Oleoresin

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Lycopene Extraction
from Tomato Pomace]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016060#lycopene-extraction-methods-from-tomato-
pomace]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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